molecular formula C24H17NO6 B3009721 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide CAS No. 886180-27-4

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide

Cat. No.: B3009721
CAS No.: 886180-27-4
M. Wt: 415.401
InChI Key: WFYIECVUWJDOPB-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a benzo[d][1,3]dioxole carbonyl group and a 2-methoxybenzamide moiety. The benzodioxole group may enhance metabolic stability, while the methoxy substituent could influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-17-8-4-3-7-16(17)24(27)25-21-15-6-2-5-9-18(15)31-23(21)22(26)14-10-11-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYIECVUWJDOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide is a complex organic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and a benzofuran unit. This compound belongs to the class of phenoxyacetamides, known for their diverse biological activities. The presence of both the benzo[d][1,3]dioxole and benzofuran rings suggests potential pharmacological properties that are of significant interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₅N₁O₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural diversity conferred by the combination of these moieties may enhance its biological activity compared to other similar compounds.

Biological Activities

Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuran can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory effects. Similar compounds have been shown to inhibit the activation of the NLRP3 inflammasome, a crucial component in inflammatory responses. This inhibition could potentially be harnessed for treating inflammatory diseases such as colitis .

Neuroprotective Properties:
Furthermore, compounds containing benzofuran units have demonstrated neuroprotective effects. They may protect against neurodegeneration by modulating signaling pathways involved in neuronal survival .

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. These targets may include enzymes and receptors that play roles in cell cycle regulation and apoptosis. For example, the benzo[d][1,3]dioxole moiety may enhance binding affinity towards certain biological targets, thereby increasing the compound's efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxy-N-(2-hydroxyphenyl)benzamideHydroxy group on phenylAnticancer activity
Benzo[d][1,3]dioxole derivativesSimilar dioxole structureAntimicrobial properties
Benzofuran derivativesContains benzofuran coreNeuroprotective effects

Case Studies

Several studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Anticancer Study : A study demonstrated that derivatives with similar structural motifs effectively induced apoptosis in breast cancer cells by disrupting microtubule dynamics.
  • Inflammation Research : In experimental colitis models, benzo[d][1,3]dioxole derivatives showed a significant reduction in inflammatory markers and improved histopathological scores .
  • Neuroprotection : Research on benzofuran derivatives revealed their potential in protecting dopaminergic neurons from neurotoxic insults through modulation of neuroinflammatory pathways .

Comparison with Similar Compounds

Thiazolyl-Benzamide Derivatives (7q–7t)

Four structurally related compounds (7q–7t) from Molecules (2012) share the 2-methoxybenzamide group but differ in core heterocycles and substituents (Table 1) :

Key Differences :

  • Core Structure : The target compound uses a benzofuran core, whereas 7q–7t incorporate benzo[d]thiazolyl groups.
  • Substituents : The target’s benzodioxole carbonyl contrasts with 7q–7t’s pyridinyl, pyrimidinyl, or thiazolyl moieties.
  • Physical Properties : Melting points for 7q–7t range from 166.5–239.1°C, with yields of 68–77% and purity >90%. These metrics suggest synthetic feasibility comparable to the target compound, though its exact data are unavailable .

Biological Relevance :
7q–7t were screened against cancer cell lines (HepG2, HeLa, etc.), but efficacy data are unspecified. The benzofuran-benzodioxole motif in the target may offer distinct pharmacokinetic profiles, such as enhanced lipophilicity or receptor selectivity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, features an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

Key Differences :

  • Functional Groups: The target lacks the hydroxy-dimethylethyl group but includes a benzodioxole-carbonyl.

Pesticidal Benzamides ()

Benzamides like etobenzanid and sulfentrazone are used as herbicides/pesticides. While the target shares the benzamide core, its benzodioxole group is reminiscent of synergists like piperonyl butoxide, hinting at possible agrochemical utility.

2-Hydroxy-5-nitro-N-phenylbenzamide

This nitro-substituted benzamide serves as a precursor for benzoxazepines. The nitro group’s position (para to hydroxy) contrasts with the target’s meta-substituted benzodioxole, illustrating how substituent placement affects reactivity and application .

Data Tables

Table 1: Physical and Structural Comparison of Benzamide Derivatives

Compound Core Structure Substituents Melting Point (°C) Yield (%) Purity (%)
Target Compound Benzofuran Benzo[d][1,3]dioxole-5-carbonyl, 2-methoxy N/A N/A N/A
7q Benzo[d]thiazolyl 2-Chloropyridin-4-ylamino, 2-methoxy 177.9–180.8 70 90.0
7r Benzo[d]thiazolyl 2-Chloro-4-methylpyridin-3-ylamino, 2-methoxy 166.5–168.1 77 90.0
Etobenzanid Benzamide 2,3-Dichlorophenyl, ethoxymethoxy N/A N/A N/A

Research Findings and Implications

  • Synthetic Feasibility : Yields and purity of analogs (e.g., 70–77%) suggest viable synthetic routes for the target, though optimization may be needed for scale-up .
  • Biological Potential: While 7q–7t were tested in cell-based assays, the target’s benzodioxole group could modulate cytochrome P450 interactions, altering toxicity or efficacy profiles .

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